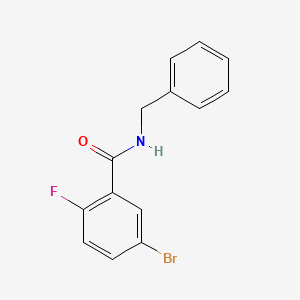

N-benzyl-5-bromo-2-fluorobenzamide

Description

N-Benzyl-5-bromo-2-fluorobenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₀BrFNO, with an average molecular weight of approximately 308.15 g/mol. This compound is frequently utilized as a synthetic intermediate in the preparation of heterocyclic compounds, such as quinazolinones, under microwave-assisted conditions .

Properties

IUPAC Name |

N-benzyl-5-bromo-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBZXWWWYKOLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-benzyl-5-bromo-2-fluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of bromo- and fluoro-substituted benzamides with biological targets.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-5-bromo-2-fluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the aromatic ring and the amide nitrogen. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups : Bromine and fluorine atoms at positions 5 and 2 enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.

- Electron-deficient aryl groups (e.g., 3-chloro-2-methylphenyl in ) may enhance binding to hydrophobic enzyme pockets. Methoxy groups (e.g., in ) introduce hydrogen-bonding capacity, which could influence solubility and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.